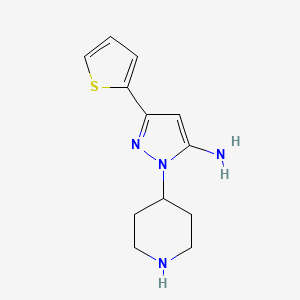
1-(piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a piperidine ring, a thiophene ring, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine typically involves the reaction of a piperidine derivative with a thiophene derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the piperidine derivative is coupled with a thiophene derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: The compound is used as a tool in biological research to study various biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 1-(piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Piperidin-4-yl)-3-(furan-2-yl)-1H-pyrazol-5-amine: Similar structure but with a furan ring instead of a thiophene ring.
1-(Piperidin-4-yl)-3-(phenyl)-1H-pyrazol-5-amine: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
1-(Piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds with different ring systems.
Eigenschaften
Molekularformel |
C12H16N4S |
|---|---|
Molekulargewicht |
248.35 g/mol |
IUPAC-Name |
2-piperidin-4-yl-5-thiophen-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H16N4S/c13-12-8-10(11-2-1-7-17-11)15-16(12)9-3-5-14-6-4-9/h1-2,7-9,14H,3-6,13H2 |
InChI-Schlüssel |
SMFFIQXPEXCVHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1N2C(=CC(=N2)C3=CC=CS3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Benzyloxy)carbonyl]phenylalanyltyrosine](/img/structure/B13427477.png)
![3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride](/img/structure/B13427481.png)
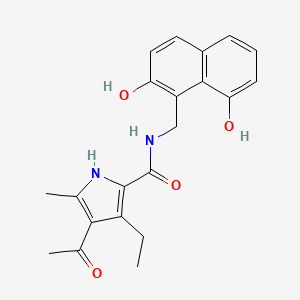
![tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate](/img/structure/B13427495.png)
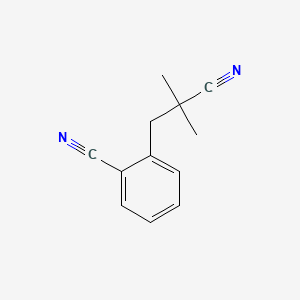
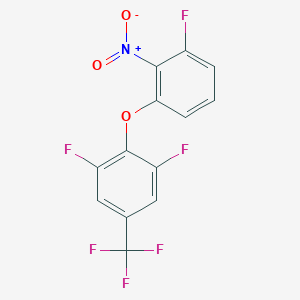
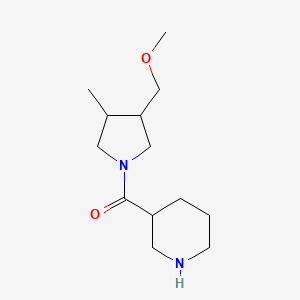

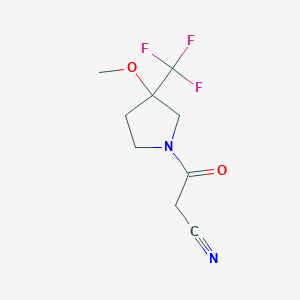

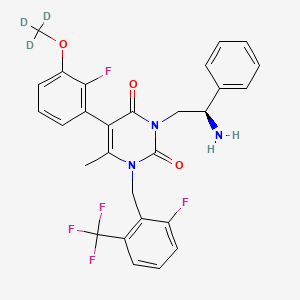
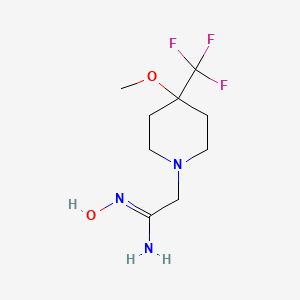
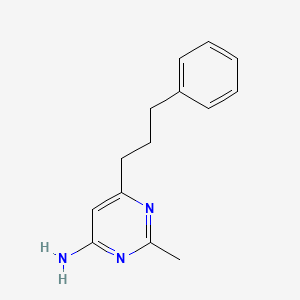
![4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol](/img/structure/B13427565.png)
